2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Overview
Description
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with an allyloxy group at the 2-position and a chlorine atom at the 5-position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-5-chlorobenzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-(Allyloxy)-5-chlorobenzoic acid.
Reduction: 2-(Allyloxy)-5-chlorobenzyl alcohol.
Substitution: 2-(Allyloxy)-5-methoxybenzenecarbaldehyde.
Scientific Research Applications
2-(Allyloxy)-5-chlorobenzenecarbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It may be explored for its potential biological activity, such as antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction processes. The allyloxy group can participate in various substitution reactions, while the chlorine atom can be a site for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)benzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Chlorobenzaldehyde: Lacks the allyloxy group, limiting its versatility in organic synthesis.
2-(Methoxy)-5-chlorobenzenecarbaldehyde:
Uniqueness
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various synthetic applications.
Properties
IUPAC Name |
5-chloro-2-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVDNGOWNOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403610 | |
Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152842-93-8 | |
Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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